3-[2-(9H-Fluoren-9-ylmethoxycarbonylamino)cyclohexyl]propanoic acid
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Overview
Description
3-[2-(9H-Fluoren-9-ylmethoxycarbonylamino)cyclohexyl]propanoic acid is a synthetic organic compound with the molecular formula C24H27NO4 and a molecular weight of 393.48 g/mol . This compound is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis as a protecting group for amines .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(9H-Fluoren-9-ylmethoxycarbonylamino)cyclohexyl]propanoic acid typically involves the following steps:
Protection of the amine group: The amine group of the cyclohexylamine is protected using the Fmoc group. This is achieved by reacting cyclohexylamine with Fmoc chloride in the presence of a base such as triethylamine.
Formation of the propanoic acid derivative: The protected amine is then reacted with a suitable propanoic acid derivative, such as 3-bromopropanoic acid, under basic conditions to form the desired product.
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
3-[2-(9H-Fluoren-9-ylmethoxycarbonylamino)cyclohexyl]propanoic acid can undergo several types of chemical reactions, including:
Deprotection: The Fmoc group can be removed under basic conditions, typically using piperidine, to yield the free amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the propanoic acid moiety can be modified.
Common Reagents and Conditions
Deprotection: Piperidine in DMF (dimethylformamide) is commonly used for Fmoc deprotection.
Substitution: Various nucleophiles can be used depending on the desired modification of the propanoic acid moiety.
Major Products Formed
Deprotection: The major product is the free amine derivative of the cyclohexylpropanoic acid.
Substitution: The products depend on the nucleophile used in the reaction.
Scientific Research Applications
3-[2-(9H-Fluoren-9-ylmethoxycarbonylamino)cyclohexyl]propanoic acid has several applications in scientific research:
Peptide Synthesis: The Fmoc group is widely used in solid-phase peptide synthesis to protect amine groups during the stepwise assembly of peptides.
Medicinal Chemistry: The compound can be used as an intermediate in the synthesis of various bioactive molecules.
Bioconjugation: It can be used to modify biomolecules for various applications in biochemistry and molecular biology.
Mechanism of Action
The mechanism of action of 3-[2-(9H-Fluoren-9-ylmethoxycarbonylamino)cyclohexyl]propanoic acid is primarily related to its role as a protecting group in peptide synthesis. The Fmoc group protects the amine functionality, preventing unwanted side reactions during peptide chain elongation. The deprotection step, typically using piperidine, removes the Fmoc group, allowing the free amine to participate in subsequent coupling reactions .
Comparison with Similar Compounds
Similar Compounds
- 3-(2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)ethoxy)propanoic acid
- (2S)-2-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-5-methoxy-5-oxopentanoic acid
- (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-oxoindolin-3-yl)propanoic acid
Uniqueness
3-[2-(9H-Fluoren-9-ylmethoxycarbonylamino)cyclohexyl]propanoic acid is unique due to its specific structure, which includes a cyclohexyl ring and a propanoic acid moiety. This structure provides distinct steric and electronic properties that can influence its reactivity and interactions in chemical and biological systems .
Biological Activity
3-[2-(9H-Fluoren-9-ylmethoxycarbonylamino)cyclohexyl]propanoic acid, also known by its CAS number 2137780-67-5, is a compound that has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C24H27NO4
- Molecular Weight : 393.48 g/mol
- IUPAC Name : 3-(2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)cyclohexyl)propanoic acid
- Purity : ≥95% .
The biological activity of this compound is primarily attributed to its structural features that allow it to interact with various biological targets. The fluorenylmethoxycarbonyl (Fmoc) group is known for its role in enhancing the lipophilicity of compounds, which may influence their absorption and distribution within biological systems.
Antiproliferative Effects
Research has indicated that derivatives of this compound can exhibit significant antiproliferative effects. For instance, studies on related compounds have shown that they can inhibit the proliferation of peripheral blood mononuclear cells (PBMCs) in vitro. The most effective derivatives reduced cell viability by approximately 25% at high concentrations, suggesting a potential for therapeutic applications in cancer treatment .
Cytokine Modulation
Cytokine release assays demonstrated that certain derivatives can modulate the release of pro-inflammatory cytokines such as TNF-α and IL-6. For example, compounds similar to this compound were shown to decrease TNF-α production by up to 60% at optimal doses. This suggests a role in managing inflammatory responses, which could be beneficial in conditions like rheumatoid arthritis or other inflammatory diseases .
Study on PBMCs
In a study evaluating the effects of various derivatives on PBMCs:
- Objective : To assess toxicity and cytokine modulation.
- Methodology : Cells were treated with compounds at varying concentrations (10 µg/mL to 100 µg/mL).
- Findings :
- Viability remained above 90% across treatments.
- Significant reductions in TNF-α and IL-10 levels were observed with select derivatives.
Compound | TNF-α Reduction (%) | IL-10 Increase (%) |
---|---|---|
Compound A | 60 | 20 |
Compound B | 45 | 15 |
Compound C | 30 | 25 |
This data indicates that while some derivatives effectively reduce pro-inflammatory cytokines, others may enhance anti-inflammatory responses through IL-10 modulation .
Antimicrobial Activity
Preliminary tests have suggested potential antimicrobial properties against various pathogens. However, further studies are necessary to establish a comprehensive profile of antimicrobial efficacy and the specific mechanisms involved.
Properties
IUPAC Name |
3-[2-(9H-fluoren-9-ylmethoxycarbonylamino)cyclohexyl]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27NO4/c26-23(27)14-13-16-7-1-6-12-22(16)25-24(28)29-15-21-19-10-4-2-8-17(19)18-9-3-5-11-20(18)21/h2-5,8-11,16,21-22H,1,6-7,12-15H2,(H,25,28)(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBEPFERYCYWNOI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)CCC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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